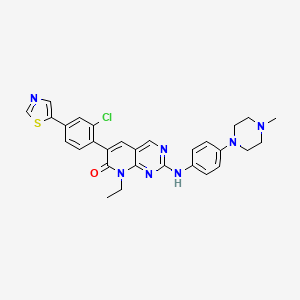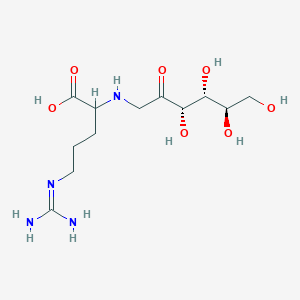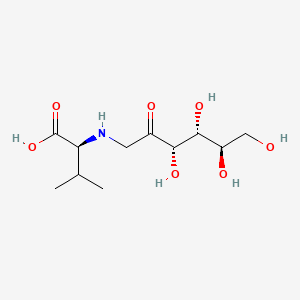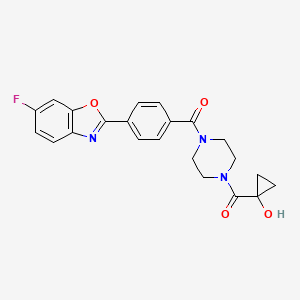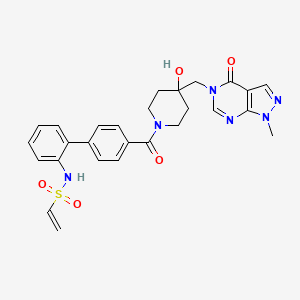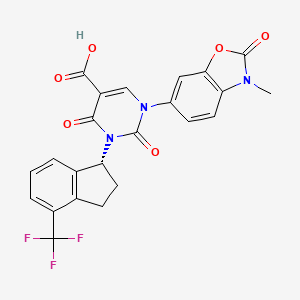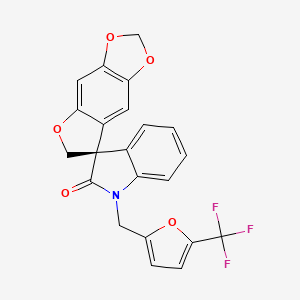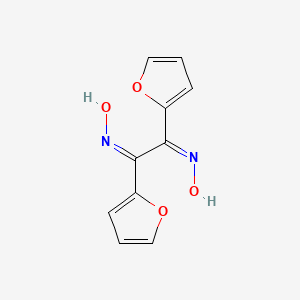![molecular formula C25H30N4O3 B607631 methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate CAS No. 478908-51-9](/img/structure/B607631.png)
methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GGTI-2166 is a compound known for its role as an inhibitor of protein geranylgeranyltransferase I. This enzyme is responsible for the post-translational modification of proteins, specifically the addition of geranylgeranyl groups to proteins such as Rho, Rac, and Ral. These modifications are crucial for the proper functioning of these proteins, which are involved in various cellular processes, including cell cycle progression, transformation, and membrane ruffling .
Preparation Methods
The synthesis of GGTI-2166 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the use of organic solvents and reagents under controlled conditions to ensure the purity and yield of the final product. Industrial production methods may involve scaling up these reactions using larger reactors and optimizing the reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
GGTI-2166 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
GGTI-2166 has several scientific research applications, including:
Chemistry: It is used as a tool to study the role of protein geranylgeranyltransferase I in various biochemical pathways.
Biology: It helps in understanding the function of geranylgeranylated proteins in cellular processes.
Medicine: GGTI-2166 has shown potential as an anticancer agent by inhibiting the growth of cancer cells through the suppression of protein geranylgeranylation.
Mechanism of Action
GGTI-2166 exerts its effects by inhibiting the activity of protein geranylgeranyltransferase I. This enzyme catalyzes the transfer of geranylgeranyl groups to specific proteins, which is essential for their proper functioning. By inhibiting this enzyme, GGTI-2166 prevents the geranylgeranylation of proteins such as Rho, Rac, and Ral, leading to the disruption of their cellular functions. This inhibition results in the suppression of cell cycle progression, transformation, and membrane ruffling, ultimately leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
GGTI-2166 is unique in its high selectivity for protein geranylgeranyltransferase I compared to other similar compounds. Some similar compounds include:
GGTI-2154: Another inhibitor of protein geranylgeranyltransferase I, but with different selectivity and potency.
FTI-2148: An inhibitor of farnesyltransferase, another enzyme involved in protein prenylation.
GGTI P61A6: A novel inhibitor of protein geranylgeranyltransferase I with excellent antitumor effects.
GGTI-2166 stands out due to its high selectivity and potency in inhibiting protein geranylgeranyltransferase I, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
478908-51-9 |
|---|---|
Molecular Formula |
C25H30N4O3 |
Molecular Weight |
434.5307 |
IUPAC Name |
methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C25H30N4O3/c1-16(2)11-23(25(31)32-4)29-24(30)21-10-9-18(27-14-19-13-26-15-28-19)12-22(21)20-8-6-5-7-17(20)3/h5-10,12-13,15-16,23,27H,11,14H2,1-4H3,(H,26,28)(H,29,30) |
InChI Key |
JXEKQPYTJAWNTO-QHCPKHFHSA-N |
SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)OC |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GGTI2166; GGTI-2166; GGTI 2166. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



